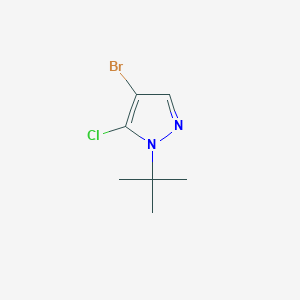
4-Bromo-1-(t-butyl)-5-chloro-1H-pyraZole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-(tert-butyl)-5-chloro-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with bromine, tert-butyl, and chlorine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(tert-butyl)-5-chloro-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination and chlorination of a pyrazole derivative. The tert-butyl group can be introduced through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-1-(tert-butyl)-5-chloro-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated pyrazoles, while oxidation and reduction can lead to different functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromo-1-(tert-butyl)-5-chloro-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Bromo-1-(tert-butyl)-5-chloro-1H-pyrazole involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, while the tert-butyl group can influence the compound’s steric properties. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-1-(tert-butyl)-5-chloro-1H-imidazole
- 4-Bromo-1-(tert-butyl)-5-chloro-1H-triazole
- 4-Bromo-1-(tert-butyl)-5-chloro-1H-tetrazole
Uniqueness
4-Bromo-1-(tert-butyl)-5-chloro-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring. The combination of bromine, tert-butyl, and chlorine groups provides distinct chemical and physical properties that can be leveraged in various applications. Its reactivity and potential for forming diverse derivatives make it a valuable compound in research and industry.
Eigenschaften
Molekularformel |
C7H10BrClN2 |
|---|---|
Molekulargewicht |
237.52 g/mol |
IUPAC-Name |
4-bromo-1-tert-butyl-5-chloropyrazole |
InChI |
InChI=1S/C7H10BrClN2/c1-7(2,3)11-6(9)5(8)4-10-11/h4H,1-3H3 |
InChI-Schlüssel |
TZLABVXZBOJVNY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N1C(=C(C=N1)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



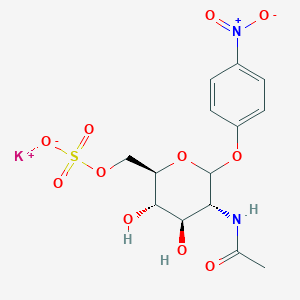


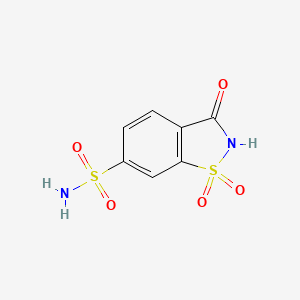
![4-[(2-Methylpropyl)sulfanyl]but-1-en-3-yne](/img/structure/B14759241.png)
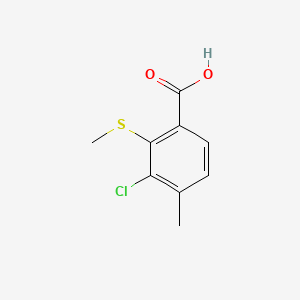
![Naphtho[2,3-d]-1,3,2-dioxaborole](/img/structure/B14759245.png)
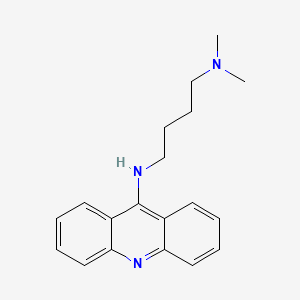
![5H-5,8-Methanobenzo[7]annulene](/img/structure/B14759261.png)
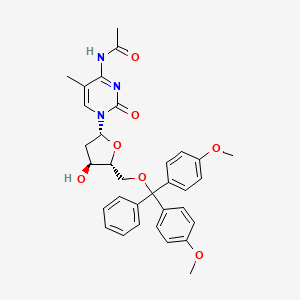
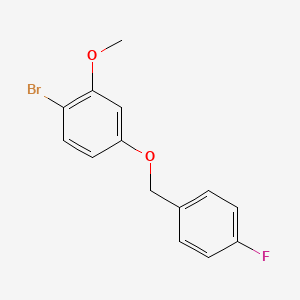
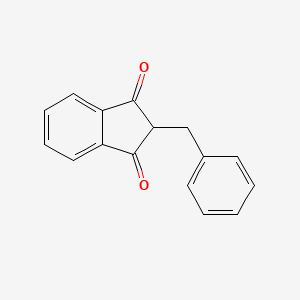
![[6-[[(9E,15E)-1,7-dihydroxy-5-(5-hydroxy-4,6-dimethyl-7-oxononan-2-yl)-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] carbamate](/img/structure/B14759302.png)
